4-((Benzyloxycarbonyl)(methyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic compound characterized by the presence of a benzyloxycarbonyl group and a methylamino substituent. Its molecular formula is and it has a molecular weight of approximately 317.39 g/mol. This compound features a bicyclo[2.2.2]octane structure, which is significant for its unique three-dimensional configuration that can influence its biological activity and chemical reactivity .
These reactions are essential for its potential applications in organic synthesis and medicinal chemistry .
Several synthetic routes can be employed to produce 4-((benzyloxycarbonyl)(methyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid:
The applications of 4-((benzyloxycarbonyl)(methyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid are primarily in medicinal chemistry and organic synthesis:
Interaction studies involving this compound could focus on:
These studies are crucial for elucidating the mechanisms underlying its biological activity and potential therapeutic effects .
Several compounds share structural similarities with 4-((benzyloxycarbonyl)(methyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid | Contains a methoxy group instead of benzyloxycarbonyl | |
| 4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid | Lacks methyl substitution at nitrogen | |
| 4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid | Ethoxy group provides different reactivity |
The uniqueness of 4-((benzyloxycarbonyl)(methyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid lies in its specific combination of substituents that may enhance solubility and alter biological interactions compared to similar compounds .
This compound's structural features may also influence its pharmacokinetics and pharmacodynamics, making it an interesting candidate for further investigation in drug development contexts.
4-((Benzyloxycarbonyl)(methyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic compound characterized by a rigid bicyclo[2.2.2]octane core with a carboxylic acid group at the 1-position and a benzyloxycarbonyl-protected methylamino group at the 4-position [1]. This compound has garnered interest in medicinal chemistry and organic synthesis due to its unique three-dimensional structure and potential applications . The following sections detail various synthetic approaches for preparing this compound, with particular focus on the construction of the bicyclic core and subsequent functionalization strategies.
The Diels-Alder cycloaddition reaction represents one of the most efficient and stereoselective methods for constructing the bicyclo[2.2.2]octane framework that forms the core of 4-((benzyloxycarbonyl)(methyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid [3]. This [4+2] cycloaddition involves the reaction between a diene and a dienophile to form a six-membered ring with precise stereochemical control [4].
A typical approach involves the reaction of a suitably substituted 1,3-cyclohexadiene with an appropriate dienophile, such as an acrylate derivative or methacrolein [5]. The reaction proceeds through a concerted mechanism, forming two new carbon-carbon bonds simultaneously while establishing the bicyclic framework [6]. The stereoselectivity of this reaction is governed by the endo rule, which often favors the formation of endo products due to secondary orbital interactions [5].
For the synthesis of bicyclo[2.2.2]octane derivatives, researchers have employed various catalysts to enhance both the rate and selectivity of the Diels-Alder reaction [3]. Lewis acids, such as ytterbium trichloride, have proven particularly effective in catalyzing these transformations [5]. These catalysts coordinate with the dienophile, enhancing its electrophilicity and directing the stereochemical outcome of the reaction [6].
The regioselectivity of the Diels-Alder reaction can be controlled by the electronic and steric properties of the diene and dienophile [5]. For instance, electron-withdrawing groups on the dienophile and electron-donating groups on the diene typically lead to the "normal" Diels-Alder reaction with enhanced rates [7]. This electronic complementarity is crucial for achieving high yields and selectivities in the formation of the bicyclo[2.2.2]octane core [3].
A representative synthetic route involves the reaction of a 5-substituted 1,3-cyclohexadiene with methacrolein, as illustrated in the following table [5]:
| Diene | Dienophile | Catalyst | Conditions | Yield (%) | Stereoselectivity |
|---|---|---|---|---|---|
| 5-Substituted 1,3-cyclohexadiene | Methacrolein | YbCl₃ | THF, -20°C, 24h | 75-85 | >95:5 endo:exo |
| 1,3-Cyclohexadiene | Methyl acrylate | AlCl₃ | CH₂Cl₂, 0°C, 12h | 70-80 | >90:10 endo:exo |
| 1,4-Dimethyl-1,3-cyclohexadiene | Acrolein | ZnCl₂ | Toluene, rt, 48h | 65-75 | >85:15 endo:exo |
The bicyclo[2.2.2]octane core formed through these Diels-Alder approaches can then be further functionalized to introduce the carboxylic acid at the 1-position and the protected amino group at the 4-position [6]. This typically involves selective oxidation, reduction, or substitution reactions at the bridgehead positions [3].
Intramolecular Diels-Alder reactions have also been employed for the construction of bicyclo[2.2.2]octane systems [8]. These reactions often provide enhanced stereoselectivity due to the conformational constraints imposed by the tethered diene and dienophile [6]. For example, researchers have reported the synthesis of bicyclo[2.2.2]octane derivatives through intramolecular Diels-Alder reactions of appropriately designed substrates containing both diene and dienophile moieties [8].
Metal-free enantioselective tandem reactions represent an environmentally friendly and efficient approach for the synthesis of bicyclo[2.2.2]octane derivatives, including 4-((benzyloxycarbonyl)(methyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid [9]. These reactions typically employ organocatalysts to achieve high levels of enantioselectivity without the need for transition metal catalysts [9].
One notable approach involves the use of chiral organic bases to catalyze tandem reactions that construct the bicyclo[2.2.2]octane framework in a single operation [9]. These reactions often proceed through a sequence of Michael addition, aldol condensation, and cyclization steps, providing rapid access to complex bicyclic structures with excellent stereoselectivity [9].
A particularly effective strategy involves the organocatalyzed tandem reaction of α,β-unsaturated carbonyl compounds with appropriate nucleophiles [9]. This approach allows for the rapid assembly of the bicyclo[2.2.2]octane core with precise control over the configuration of multiple stereogenic centers [10]. The following table summarizes some representative metal-free enantioselective tandem reactions for the construction of bicyclo[2.2.2]octane derivatives [9]:
| Substrate | Organocatalyst | Conditions | Product | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|---|
| Cyclohexenone derivative | Cinchona alkaloid | Toluene, -20°C, 72h | Bicyclo[2.2.2]octane-1-carboxylate | 85-90 | >95 |
| α,β-Unsaturated aldehyde | Proline derivative | CH₂Cl₂, 0°C, 48h | 4-Amino-bicyclo[2.2.2]octane | 75-85 | >90 |
| Cyclohexadienone | Thiourea catalyst | THF, -40°C, 96h | Bicyclo[2.2.2]octane-1,4-dicarboxylate | 70-80 | >92 |
The metal-free enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates has been achieved under mild and operationally simple conditions [9]. These reactions typically employ bifunctional organocatalysts that activate both the electrophile and nucleophile through hydrogen bonding or ion-pairing interactions [10]. The high levels of enantioselectivity observed in these transformations are attributed to the well-defined transition states facilitated by these catalysts [9].
For the synthesis of 4-((benzyloxycarbonyl)(methyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid, researchers have developed metal-free tandem reactions that introduce both the carboxylic acid functionality at the 1-position and the protected amino group at the 4-position in a stereoselective manner [9]. These approaches often involve the use of nitrogen-containing building blocks that can be subsequently transformed into the desired benzyloxycarbonyl-protected methylamino group [10].
The advantages of metal-free enantioselective tandem reactions include their environmental friendliness, operational simplicity, and the ability to construct complex bicyclic structures with multiple stereogenic centers in a single operation [9]. These features make them particularly attractive for the synthesis of pharmaceutically relevant compounds like 4-((benzyloxycarbonyl)(methyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid [10].
The functionalization of bridgehead positions in bicyclo[2.2.2]octane derivatives represents a significant synthetic challenge due to the steric constraints and unique reactivity patterns associated with these positions [11]. For the synthesis of 4-((benzyloxycarbonyl)(methyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid, selective functionalization at the 1- and 4-positions is essential [12].
Bridgehead positions in bicyclo[2.2.2]octane systems can be functionalized through various strategies, including radical reactions, carbocation chemistry, and directed metalation [12]. These approaches allow for the introduction of diverse functional groups at these sterically hindered positions [11].
One effective strategy involves the generation of bridgehead carbocations, which can react with appropriate nucleophiles to introduce functionality at these positions [12]. Despite their relative instability compared to acyclic analogs, bridgehead carbocations in bicyclo[2.2.2]octane systems do not undergo hydride shifts due to the constraints imposed by the bicyclic framework [12]. This feature allows for substitution reactions that proceed with retention of configuration [12].
The following table summarizes various approaches for functionalizing bridgehead positions in bicyclo[2.2.2]octane derivatives [12]:
| Bridgehead Functionalization Method | Reagents | Conditions | Functional Group Introduced | Yield (%) |
|---|---|---|---|---|
| Bridgehead carbocation chemistry | Lewis acid, nucleophile | CH₂Cl₂, -78°C to rt | Amino, alkoxy, alkyl | 70-85 |
| Radical-mediated functionalization | AIBN, tributyltin hydride | Benzene, reflux | Alkyl, aryl | 65-75 |
| Directed metalation | sec-BuLi, TMEDA | THF, -78°C | Carboxyl, hydroxyl | 60-70 |
| Bridgehead halogenation | NBS or NCS | CCl₄, reflux | Bromo, chloro | 75-85 |
For the introduction of the carboxylic acid group at the 1-position, researchers have employed oxidation of bridgehead alcohols or carboxylation of bridgehead organometallic species [11]. The carboxylic acid functionality can also be introduced through the hydrolysis of corresponding esters or nitriles [12].
The installation of the benzyloxycarbonyl-protected methylamino group at the 4-position typically involves the transformation of a suitable precursor, such as a bridgehead halide or alcohol [12]. For instance, a bridgehead halide can be converted to an azide through nucleophilic substitution, followed by reduction and protection to afford the desired benzyloxycarbonyl-protected amine [11]. Methylation of the nitrogen can then be achieved using standard alkylation conditions [12].
The transmission of polar effects through the bicyclo[2.2.2]octane framework has been extensively studied, providing valuable insights for the design of functionalization strategies [11]. Research has demonstrated that polar effects in bicyclo[2.2.2]octane derivatives are primarily field effects, transmitted through space rather than through bonds [11]. This understanding has facilitated the development of selective functionalization methods for these systems [12].
Recent advances in bridgehead functionalization include the use of photoredox catalysis and electrochemical methods, which offer mild and selective approaches for introducing functionality at these challenging positions [11]. These methods have expanded the synthetic toolkit available for the preparation of complex bicyclo[2.2.2]octane derivatives, including 4-((benzyloxycarbonyl)(methyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid [12].
The selective hydrolysis of ester precursors represents a crucial step in the synthesis of 4-((benzyloxycarbonyl)(methyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid [13]. This transformation involves the conversion of an ester group to a carboxylic acid under conditions that preserve other functional groups, particularly the benzyloxycarbonyl protecting group [14].
Ester hydrolysis can be achieved through various methods, including basic hydrolysis, acidic hydrolysis, and enzymatic hydrolysis [13]. The choice of method depends on the specific substrate and the presence of other functional groups that may be sensitive to the reaction conditions [14].
For bicyclo[2.2.2]octane derivatives containing multiple ester groups, achieving selective hydrolysis of a specific ester can be challenging [13]. Researchers have developed several strategies to address this challenge, including the use of sterically hindered esters that undergo hydrolysis at different rates and the employment of enzymes that exhibit high substrate selectivity [15].
The following table summarizes various methods for the selective hydrolysis of ester precursors in the synthesis of bicyclo[2.2.2]octane derivatives [13] [14]:
| Hydrolysis Method | Reagents | Conditions | Selectivity | Yield (%) |
|---|---|---|---|---|
| Basic hydrolysis | LiOH or NaOH | THF/H₂O, 0°C to rt | Moderate to high | 80-95 |
| Acidic hydrolysis | HCl or H₂SO₄ | Dioxane/H₂O, reflux | Low to moderate | 70-85 |
| Enzymatic hydrolysis | Lipase | Buffer solution, pH 7.4, 37°C | Very high | 85-95 |
| Epimerizing hydrolysis | Rh₂(OAc)₄, base | THF/H₂O, rt | High with epimerization | 75-85 |
Enzymatic hydrolysis offers several advantages for the selective hydrolysis of ester precursors in complex molecules [15]. Enzymes such as lipases can distinguish between structurally similar ester groups based on subtle differences in their chemical environment [15]. This high level of selectivity makes enzymatic hydrolysis particularly valuable for the synthesis of 4-((benzyloxycarbonyl)(methyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid, where selective hydrolysis of a specific ester is required [14].
A notable example of selective ester hydrolysis in bicyclic systems is the synthesis of bicyclo[6.1.0]nonene precursors, where ester hydrolysis under epimerizing conditions was employed to achieve the desired stereochemistry [13]. This approach involved the use of rhodium catalysts and basic conditions to facilitate both hydrolysis and epimerization [13].
For the synthesis of 4-((benzyloxycarbonyl)(methyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid, researchers have developed selective hydrolysis methods that preserve the benzyloxycarbonyl protecting group while converting the ester at the 1-position to a carboxylic acid [14]. These methods typically employ mild basic conditions, such as lithium hydroxide in aqueous tetrahydrofuran, to achieve selective hydrolysis without affecting the protecting group [13].
The selective hydrolysis of ester precursors in bicyclo[2.2.2]octane derivatives often requires careful optimization of reaction conditions to achieve the desired selectivity and yield [14]. Factors such as temperature, solvent, and the nature of the base or acid can significantly influence the outcome of these reactions [13].
The synthesis of complex bicyclic compounds, including 4-((benzyloxycarbonyl)(methyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid, can be accomplished through either solid-phase or solution-phase methodologies, each offering distinct advantages and limitations [16]. A comparative analysis of these approaches provides valuable insights for selecting the most appropriate synthetic strategy for a given target [17].
Solid-phase synthesis involves the attachment of the growing molecule to an insoluble support, typically a polymer resin, which facilitates purification through simple filtration and washing steps [16]. This approach allows for the use of excess reagents to drive reactions to completion and simplifies the isolation of intermediates [17]. In contrast, solution-phase synthesis is conducted entirely in the liquid phase, requiring traditional purification methods such as chromatography or crystallization after each synthetic step [16].
The following table presents a comparative analysis of solid-phase and solution-phase approaches for the synthesis of bicyclic compounds [16] [17]:
| Aspect | Solid-Phase Synthesis | Solution-Phase Synthesis |
|---|---|---|
| Purification | Simple filtration and washing | Chromatography, crystallization |
| Reaction monitoring | Challenging (requires specialized techniques) | Straightforward (TLC, NMR, etc.) |
| Scale-up potential | Limited (typically mg to g scale) | Excellent (can be scaled to kg) |
| Reagent economy | Poor (excess reagents often used) | Good (stoichiometric amounts typically used) |
| Reaction kinetics | Often slower due to heterogeneous conditions | Generally faster in homogeneous solutions |
| Automation potential | Excellent (amenable to automated synthesizers) | Limited (requires manual operations) |
| Suitability for library synthesis | Excellent (parallel synthesis possible) | Moderate (sequential synthesis required) |
For the synthesis of bicyclic peptides and related compounds, solid-phase methods have demonstrated several advantages [18]. A study comparing solid-phase and solution-phase approaches for the synthesis of heterocyclic macrocycles concluded that solid-phase methods were superior, offering more straightforward synthetic routes and higher overall yields [16]. The solution-phase approach was described as tedious, involving the cyclization of rigid heterocyclic precursors, while the solid-phase method allowed for the rapid generation of flexible linear intermediates that could be cyclized more efficiently [16].
In the context of bicyclo[2.2.2]octane derivatives, both solid-phase and solution-phase approaches have been employed [19]. Solid-phase methods have been particularly valuable for the synthesis of libraries of bicyclic compounds, allowing for the rapid generation of structural analogs through parallel synthesis [19]. A notable example is the solid-phase synthesis of a 190-member library of bicyclic compounds, which demonstrated that various metal-catalyzed cyclization reactions could be successfully translated from solution to solid phase with comparable yields and selectivities [19].
Solution-phase synthesis, however, offers advantages for the large-scale preparation of bicyclo[2.2.2]octane derivatives [20]. This approach allows for more straightforward reaction monitoring and optimization, facilitating the development of efficient synthetic routes [20]. Additionally, solution-phase methods are generally more amenable to scale-up, making them suitable for the production of larger quantities of target compounds [20].
For the synthesis of 4-((benzyloxycarbonyl)(methyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid, a combined approach utilizing both solid-phase and solution-phase methods may be optimal [20]. This hybrid strategy could leverage the strengths of each methodology, employing solid-phase techniques for challenging transformations that benefit from the use of excess reagents and simplified purification, while utilizing solution-phase methods for reactions that require careful monitoring or are difficult to perform on solid support [20].
Single-crystal X-ray diffraction analysis provides definitive structural characterization of bicyclo[2.2.2]octane derivatives, revealing precise geometric parameters and intermolecular packing arrangements [5] [9] [10]. Crystallographic investigations of related bicyclo[2.2.2]octane carboxylic acids demonstrate consistent structural features across this compound class [5] [10] [6].
The bicyclo[2.2.2]octane framework exhibits characteristic bond lengths of 1.542 ± 0.004 Å for average C-C bonds and 1.107 ± 0.009 Å for C-H bonds, as determined from gas electron diffraction studies [11]. X-ray crystallographic analysis of 1-p-bromobenzenesulfonyloxymethylbicyclo[2.2.2]octane revealed that the bicyclic system closely conforms to D₃ symmetry, with a 3° rotation about the C₁⋯C₄ axis [6]. This rotation increases torsional angles at specific C-C bonds to approximately 5°, representing minimal deviation from the idealized eclipsed D₃ₕ model [6].
Crystallographic studies of bicyclo[2.2.2]octane-1,4-dicarboxylic acid derivatives show space group P2₁/c with four molecules per unit cell [5]. The bridgehead carboxyl groups adopt standard geometric parameters with C-C=O bond angles of 119.7° ± 0.7° and O=C-O angles of approximately 122° [5] [9]. The carboxylic acid functionality typically forms centrosymmetric hydrogen-bonded dimers with O⋯O distances of 2.65 Å and O-H⋯O angles near 178° [5] [9].
Crystallographic data for benzyloxycarbonyl-substituted derivatives indicate that the protecting group adopts extended conformations to minimize steric interactions with the bicyclic framework [12] [13]. The benzyl group typically exhibits standard aromatic geometry with C-C bond lengths of 1.39-1.40 Å and C-H distances of 0.95 Å [14]. Crystal packing is often dominated by hydrogen bonding between carboxylic acid groups and van der Waals interactions between aromatic rings [5] [10].
Nuclear Magnetic Resonance spectroscopy provides powerful insights into the conformational behavior and dynamic properties of bicyclo[2.2.2]octane derivatives in solution [15] [16] [17]. The rigid bicyclic framework significantly constrains molecular motion, resulting in distinctive NMR characteristics that reflect the compound's stereochemical complexity [15] [3] [17].
¹H NMR Analysis: The proton spectrum of bicyclo[2.2.2]octane derivatives exhibits characteristic features arising from the constrained geometry [16]. Bridge methylene protons display significant non-equivalence due to the rigid framework, with coupling constants ranging from 6-12 Hz for vicinal protons [16]. The bridgehead protons appear as complex multipets typically between 2.0-3.0 ppm, while bridge CH₂ groups resonate at 1.5-2.5 ppm [16] [18].
The benzyloxycarbonyl protecting group contributes distinctive aromatic signals at 7.2-7.4 ppm for the phenyl protons and a characteristic benzyl CH₂ singlet at approximately 5.1 ppm [19] [20]. The N-methyl substituent appears as a sharp singlet around 2.8-3.2 ppm, with chemical shift variations reflecting the electronic environment created by both the bicyclic framework and carbonyl group [19] [20] [21].
¹³C NMR Characteristics: Carbon-13 NMR spectroscopy reveals the electronic environments of individual carbon atoms within the rigid bicyclic structure [17] [22] [23]. Bridgehead carbons (C-1 and C-4) typically resonate at 35-45 ppm, while bridge methylene carbons appear at 25-30 ppm [17] [22] [23]. The carboxyl carbon exhibits characteristic downfield shift at 175-185 ppm, and the benzyloxycarbonyl carbonyl appears at 155-165 ppm [24] [25] [26].
The rigidity of the bicyclo[2.2.2]octane framework is evidenced by sharp, well-resolved ¹³C signals with minimal line broadening due to conformational exchange [17] [23]. This contrasts markedly with flexible aliphatic systems that often exhibit broader signals due to rapid conformational interconversion [27] [28].
Temperature-Dependent Studies: Variable-temperature NMR experiments demonstrate the exceptional conformational stability of bicyclo[2.2.2]octane derivatives [29] [30] [28]. Chemical shift temperature coefficients for amide protons in related systems typically range from -2 to -8 ppb/K, indicating limited conformational mobility [29] [31]. The rigid framework prevents significant temperature-induced structural changes that are commonly observed in flexible molecules [28] [32].
Dynamic NMR studies reveal restricted rotation about the N-C bond connecting the methyl and benzyloxycarbonyl substituents to the bicyclic framework [33] [21]. This restricted rotation may result in observable coalescence phenomena at elevated temperatures, providing quantitative information about rotational barriers [33] [28].
Density Functional Theory calculations provide detailed insights into the electronic structure, molecular orbitals, and energetic properties of 4-((Benzyloxycarbonyl)(methyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid [34] [35] [8]. These computational studies complement experimental observations and enable prediction of properties that are difficult to measure directly [34] [36] [8].
Computational Methodology: DFT calculations employing the B3LYP/6-31G(d,p) method provide reliable geometry optimizations and frequency calculations for bicyclo[2.2.2]octane derivatives [35] [8]. The PBE functional with DZP basis sets offers cost-effective electronic structure analysis, particularly for transmission property calculations [34]. More sophisticated methods such as M06-2X/6-311++G(d,p) incorporate dispersion corrections essential for accurate treatment of non-covalent interactions [36].
Geometric Optimization Results: DFT-optimized structures of bicyclo[2.2.2]octane derivatives closely reproduce experimental X-ray geometries [35] [8]. Calculated C-C bond lengths typically agree within 0.01 Å of experimental values, while bond angles match within 1-2° [8]. The optimized structure maintains the characteristic D₃-like symmetry of the bicyclic framework with minimal distortion due to substituent effects [8] [6].
Electronic structure calculations reveal that the bicyclo[2.2.2]octane framework acts as an effective electronic insulator due to destructive quantum interference effects [34]. The energy gap between highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) typically exceeds 6 eV, indicating substantial electronic stability [34] [35].
Molecular Orbital Analysis: The HOMO of bicyclo[2.2.2]octane derivatives is typically localized on the nitrogen atom and carbonyl oxygen atoms of the benzyloxycarbonyl group [35] [8]. The LUMO often exhibits antibonding character across the bicyclic framework, consistent with the compound's electronic insulating properties [34]. Natural bond orbital (NBO) analysis reveals minimal charge transfer between the bicyclic core and substituent groups, indicating electronic isolation of functional groups [8].
Vibrational Frequency Calculations: DFT frequency calculations provide characteristic vibrational modes for structural identification and thermodynamic property estimation [35] [30]. The carboxylic acid C=O stretch typically appears at 1720-1740 cm⁻¹, while the benzyloxycarbonyl C=O stretch occurs at 1680-1700 cm⁻¹ [35]. The rigid bicyclic framework exhibits characteristic C-C stretching modes at 800-1200 cm⁻¹ and C-H deformation modes at 1300-1500 cm⁻¹ [35] [30].
Energy Surface Analysis: Potential energy surface scans reveal high rotational barriers around bonds connecting substituents to the bicyclic framework [36] [30]. The barrier for rotation of the benzyloxycarbonyl group typically exceeds 15 kcal/mol, consistent with observed restricted rotation in NMR studies [33] [36]. Conformational analysis demonstrates that the bicyclo[2.2.2]octane framework constrains substituent orientations, leading to well-defined preferred conformations [4] [36].
The benzyloxycarbonyl and methyl substituents attached to the bridgehead nitrogen atom create complex stereoelectronic interactions that significantly influence the compound's chemical behavior and physical properties [12] [37] [38]. These effects arise from the unique geometric constraints imposed by the rigid bicyclo[2.2.2]octane framework and the electronic properties of the substituents [37] [8] [39].
Benzyloxycarbonyl Group Effects: The benzyloxycarbonyl protecting group exerts both steric and electronic influences on the bicyclic system [12] [40] [41]. Electronically, the carbonyl group acts as an electron-withdrawing substituent, reducing electron density on the nitrogen atom through resonance delocalization [12] [21] [42]. This electronic withdrawal is transmitted through the rigid bicyclic framework via field effects rather than through-bond conjugation [8] [42].
The protecting group adopts preferred conformations that minimize steric interactions with the bicyclic framework [41] [13]. Computational studies indicate that the benzyl group preferentially adopts anti-periplanar conformations relative to the bicyclic core, maximizing distance between the aromatic ring and cage framework [41] [13]. This conformational preference influences the compound's overall molecular shape and packing behavior in crystalline states [41] [43].
N-Methyl Substituent Effects: The methyl group attached to the bridgehead nitrogen provides both steric bulk and modest electron-donating character [21] [42]. Unlike the benzyloxycarbonyl group, the methyl substituent donates electron density to nitrogen through hyperconjugation and inductive effects [21] [42]. This creates an electronic imbalance at the nitrogen center, with competing electron-withdrawing and electron-donating influences [39] [42].
Stereoelectronic analysis reveals that the methyl group adopts conformations that minimize torsional strain while maximizing orbital overlap with nitrogen lone pairs [37] [38]. The preferred conformations place the methyl group in positions that optimize hyperconjugative stabilization while avoiding unfavorable interactions with the bicyclic framework [37] [39].
Anomeric-Like Effects: The nitrogen atom bearing both benzyloxycarbonyl and methyl substituents exhibits stereoelectronic effects analogous to the anomeric effect observed in carbohydrate chemistry [38] [39]. The electron-withdrawing benzyloxycarbonyl group stabilizes conformations where the nitrogen lone pair is antiperiplanar to the C-O bond of the protecting group [37] [38]. This stabilization influences both the conformational preferences and reactivity patterns of the compound [38] [39].
Through-Space vs. Through-Bond Effects: The rigid bicyclo[2.2.2]octane framework enables clear distinction between through-space (field) and through-bond electronic effects [8] [42]. Studies of 4-substituted bicyclo[2.2.2]octane derivatives demonstrate that electronic effects are transmitted primarily through space rather than through the saturated bond network [8]. This characteristic makes the bicyclic system an ideal model for studying pure field effects without complications from conjugation or hyperconjugation [8] [42].
Conformational Constraints and Reactivity: The stereoelectronic effects of the benzyloxycarbonyl and methyl groups are amplified by the conformational constraints of the bicyclic framework [4] [44]. Unlike flexible aliphatic systems where substituents can adopt multiple conformations, the rigid cage restricts substituent orientations to specific geometric arrangements [3] [4]. This constraint enhances stereoelectronic interactions and leads to unique reactivity patterns not observed in acyclic analogs [3] [44].